(S)-1-(3-nitrophenyl)ethanamine hydrochloride
Overview
Description
(S)-1-(3-nitrophenyl)ethanamine hydrochloride is a chiral amine compound with a nitro group attached to the phenyl ring. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-nitrophenyl)ethanamine hydrochloride typically involves the reduction of the corresponding nitro compound followed by resolution of the racemic mixture to obtain the desired enantiomer. One common method involves the catalytic hydrogenation of 3-nitroacetophenone to produce (S)-1-(3-nitrophenyl)ethanol, which is then converted to the amine via reductive amination. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, chiral resolution techniques such as chromatography or crystallization are used to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-nitrophenyl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compound.
Reduction: The nitro group can be reduced to an amine or hydroxylamine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines or hydroxylamines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
(S)-1-(3-nitrophenyl)ethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as a precursor in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of (S)-1-(3-nitrophenyl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
®-1-(3-nitrophenyl)ethanamine hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activities.
3-nitrophenethylamine hydrochloride: A structurally similar compound with a different substitution pattern on the aromatic ring.
4-nitrophenethylamine hydrochloride: Another isomer with the nitro group in a different position on the phenyl ring.
Uniqueness
(S)-1-(3-nitrophenyl)ethanamine hydrochloride is unique due to its specific chiral configuration and the position of the nitro group on the phenyl ring. This configuration can result in distinct biological activities and interactions with molecular targets compared to its enantiomer or other isomers.
Properties
IUPAC Name |
(1S)-1-(3-nitrophenyl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6(9)7-3-2-4-8(5-7)10(11)12;/h2-6H,9H2,1H3;1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBMZMKEBCIDPD-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462985 | |
Record name | (S)-1-(3-nitrophenyl)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
839709-98-7 | |
Record name | (S)-1-(3-nitrophenyl)ethanamine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80462985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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